molecular formula C9H12BrN3O2 B15248207 6-Bromo-N-Boc-pyridazin-3-amine

6-Bromo-N-Boc-pyridazin-3-amine

Cat. No.: B15248207
M. Wt: 274.11 g/mol
InChI Key: KCGRFZXYARCCHJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridazinyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromopyridazin-3-yl)carbamate typically involves the reaction of 6-bromopyridazin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours. The reaction mixture is then quenched with water, and the product is extracted and purified .

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(6-bromopyridazin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-bromopyridazin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridazinyl ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted pyridazinyl carbamates, while hydrolysis would produce the corresponding amine.

Scientific Research Applications

tert-Butyl N-(6-bromopyridazin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromopyridazin-3-yl)carbamate would depend on its specific applicationThe molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is unique due to the presence of the bromopyridazinyl moiety, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

tert-butyl N-(6-bromopyridazin-3-yl)carbamate

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)

InChI Key

KCGRFZXYARCCHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Br

Origin of Product

United States

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